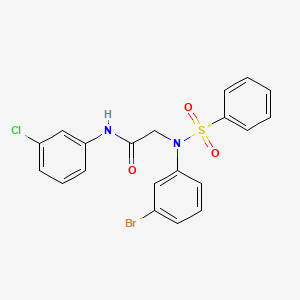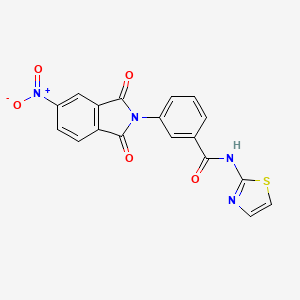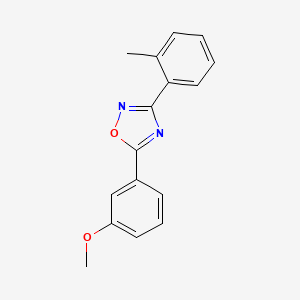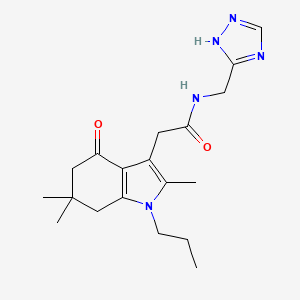![molecular formula C20H13ClO5S B5024923 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate, also known as coumarin-3-carboxylic acid 4-chlorobenzenesulfonate, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their function and activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. However, some general effects include:
1. Inhibition of metal-dependent enzymes and proteins.
2. Modulation of cellular signaling pathways.
3. Induction of cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate in lab experiments include its high selectivity for metal ions, its ability to act as a fluorescent probe, and its potential therapeutic applications. However, some limitations include its low solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate, including:
1. Synthesis of new derivatives and analogs with improved properties and applications.
2. Investigation of the mechanism of action and interaction with biological molecules.
3. Evaluation of its potential therapeutic applications in cancer and inflammatory diseases.
4. Development of new detection methods for metal ions in biological samples using this compound as a probe.
5. Study of its potential environmental impact and toxicity.
Synthesemethoden
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonatearboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white to off-white crystalline solid that is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate has been used in various scientific research applications, including:
1. As a fluorescent probe for the detection of metal ions such as copper and iron in biological samples.
2. As a ligand for the synthesis of metal complexes with potential anti-tumor and anti-inflammatory properties.
3. As a starting material for the synthesis of coumarin-based drugs with potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5S/c1-12-18(26-27(23,24)14-8-6-13(21)7-9-14)11-10-16-15-4-2-3-5-17(15)20(22)25-19(12)16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXABQGFPLWTTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)

![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)

![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)


![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)